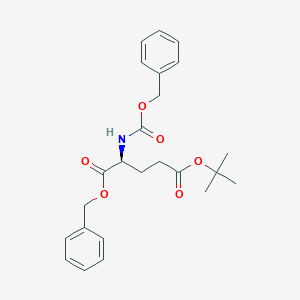![molecular formula C13H15NO5 B1422252 [(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid CAS No. 1211471-14-5](/img/structure/B1422252.png)
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis : This compound has been synthesized and structurally analyzed in various studies. For instance, a study by Bonanomi and Palazzo (1977) discusses the synthesis of similar compounds through a reaction between 1H-indazol-3-ol and ethyl chloroacetate, providing insights into the formation mechanisms and spectral characteristics of these esters (Bonanomi & Palazzo, 1977). Additionally, Filali Baba et al. (2019) conducted a crystal structure and Hirshfeld surface analysis of a related compound, which provides valuable information on the molecular structure and potential interactions in crystal networks (Filali Baba et al., 2019).
Biomedical Analysis : In biomedical research, similar compounds have been used as fluorophores. For example, Hirano et al. (2004) identified 6-Methoxy-4-quinolone, a derivative of 5-methoxyindole-3-acetic acid, as a novel fluorophore with strong fluorescence in various pH ranges, which is useful for biomedical analysis (Hirano et al., 2004).
Antibiotic Discovery : The compound has also been investigated in the context of antibiotic discovery. Asolkar et al. (2004) isolated a tetrahydroquinoline derivative from Janibacter limosus, demonstrating its biological activity against bacteria and fungi, which underscores the potential of similar compounds in antibiotic development (Asolkar et al., 2004).
Antimicrobial Activity : Research by Ahmed et al. (2006) and Mandewale et al. (2016) involved synthesizing derivatives of tetrahydroquinolines and examining their antimicrobial properties. These studies highlight the compound's relevance in developing new antimicrobial agents (Ahmed et al., 2006), (Mandewale et al., 2016).
Chemical Reactions and Transformations : The compound has been a subject of interest in studies focusing on various chemical reactions and transformations. For example, the work by Kafka et al. (1996) explores the Wittig reaction of 3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones, providing insights into the chemical behavior of similar compounds (Kafka et al., 1996).
Future Directions
properties
IUPAC Name |
2-[(6-ethoxy-2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-18-10-5-8-3-4-12(15)14-9(8)6-11(10)19-7-13(16)17/h5-6H,2-4,7H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESZBXGUDFCBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCC(=O)N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)





![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)

